
(S)-ethyl 3,4-dihydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-ethyl 3,4-dihydroxybutanoate, also known as ethyl (S)-3,4-dihydroxybutyrate, is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and potential as a chiral building block in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
(S)-ethyl 3,4-dihydroxybutanoate can be synthesized through various methods. One common approach involves the oxidation of D- or L-hexose sources using an alkali metal or alkaline earth metal hydroxide and a peroxide oxidizing agent . The reaction is typically carried out at temperatures between 25°C and 80°C, maintaining a low concentration of base and oxidizing agent in the reaction mixture . Upon acidification, the 3-hydroxylactone is produced, which can then be esterified to form 3,4-dihydroxybutanoic acid ethyl ester .
Industrial Production Methods
Industrial production methods for 3,4-dihydroxybutanoic acid ethyl ester often involve the use of carbohydrate substrates. An improved process for the synthesis of protected esters of (S)-3,4-dihydroxybutanoic acid includes the use of cyclic orthoesters and 3-hydroxybutyrolactone in a one-pot process . This method is advantageous due to its efficiency and scalability for large-scale production .
化学反応の分析
Types of Reactions
(S)-ethyl 3,4-dihydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
科学的研究の応用
(S)-ethyl 3,4-dihydroxybutanoate has several applications in scientific research:
作用機序
The mechanism of action of 3,4-dihydroxybutanoic acid ethyl ester involves its role as a substrate in various enzymatic reactions. The compound undergoes nucleophilic acyl substitution reactions, where the ester group is replaced by nucleophiles, forming tetrahedral intermediates . These reactions are crucial in the synthesis of complex molecules and pharmaceuticals .
類似化合物との比較
Similar Compounds
®-(S)-ethyl 3,4-dihydroxybutanoate: This enantiomer has similar chemical properties but different biological activities due to its stereochemistry.
3-Hydroxybutyric acid: A related compound used in metabolic studies and as a precursor in organic synthesis.
3-Hydroxybutyrolactone: Another related compound used in the synthesis of pharmaceuticals and fine chemicals.
Uniqueness
(S)-ethyl 3,4-dihydroxybutanoate is unique due to its specific stereochemistry, which makes it a valuable chiral building block in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
特性
分子式 |
C6H12O4 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
ethyl 3,4-dihydroxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3 |
InChIキー |
VKYSMCMNKCLRND-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(dimethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B8500724.png)

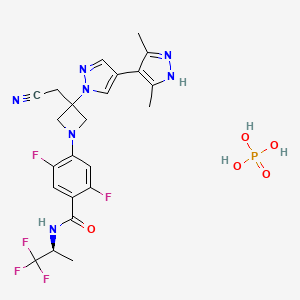

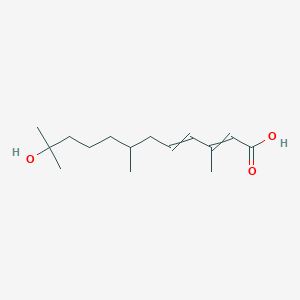
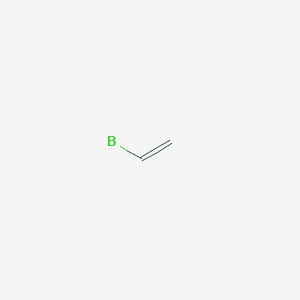
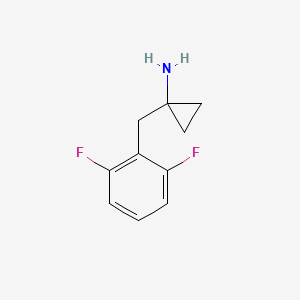
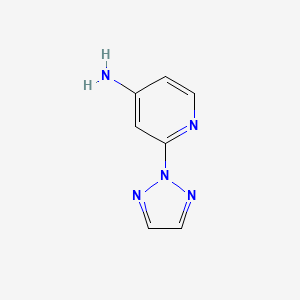
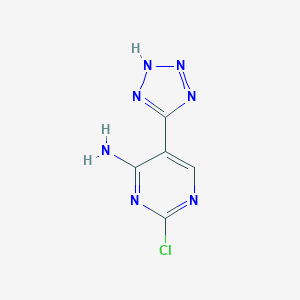
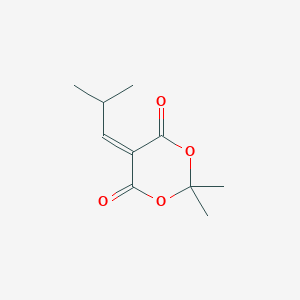
![(3-Phenylbicyclo[2.2.2]oct-2-en-2-yl)methanol](/img/structure/B8500797.png)
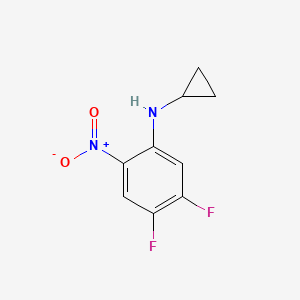
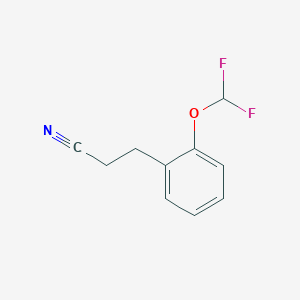
![1-[3-(Triethoxysilyl)propyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B8500826.png)
